molecular formula C25H17N3O2 B4966157 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide

Cat. No. B4966157
M. Wt: 391.4 g/mol
InChI Key: KWOAZNDJKISRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide, also known as PBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBB is a synthetic compound that belongs to the family of benzoxazole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and differentiation. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide inhibits the activity of CK2 and induces apoptosis in cancer cells. N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid beta peptides.

Advantages and Limitations for Lab Experiments

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide. One potential direction is the development of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide-based fluorescent probes for the detection of metal ions. Another potential direction is the synthesis of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide derivatives with improved solubility and bioavailability. N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide could also be further studied for its potential applications in the treatment of neurodegenerative diseases and as an antitumor agent. Finally, the mechanism of action of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide could be further elucidated to better understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide is a synthetic compound that has potential applications in various fields of scientific research. It can be synthesized relatively easily and has been studied for its potential use as a fluorescent probe, ligand, antitumor agent, and selective inhibitor of protein kinase CK2. N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide, including the development of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide-based fluorescent probes, synthesis of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide derivatives, and further study of its mechanism of action.

Synthesis Methods

The synthesis of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide involves the reaction of 2-aminopyridine with 5-chloro-2-fluorobenzoic acid in the presence of a base to form the intermediate compound. The intermediate compound reacts with 4-biphenylcarboxylic acid to produce N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide. The yield of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide is relatively high, and the purity can be improved through recrystallization.

Scientific Research Applications

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and silver. N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has also been used as a ligand in the synthesis of coordination polymers and metal-organic frameworks. In addition, N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide has been studied for its potential use as an antitumor agent and as a selective inhibitor of protein kinase CK2.

properties

IUPAC Name

4-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O2/c29-24(19-10-8-18(9-11-19)17-5-2-1-3-6-17)27-21-12-13-23-22(15-21)28-25(30-23)20-7-4-14-26-16-20/h1-16H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOAZNDJKISRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide

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